molecular formula C5H6N2O3 B140863 5-Methoxyuracil CAS No. 6623-81-0

5-Methoxyuracil

Cat. No. B140863
CAS RN: 6623-81-0
M. Wt: 142.11 g/mol
InChI Key: KELXHQACBIUYSE-UHFFFAOYSA-N
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Description

5-Methoxyuracil is a methylated derivative of uracil, a component of RNA, where a methoxy group replaces a hydrogen atom at the 5-position of the uracil ring. This modification can potentially alter the compound's biological activity and its interaction with enzymes and other cellular components.

Synthesis Analysis

The synthesis of 5-Methoxyuracil derivatives has been explored in several studies. For instance, 5-methoxy-6-methyluracil and related compounds have been synthesized through alkylation reactions using dimethyl sulfate in aqueous-alkaline media, with the products confirmed by NMR spectroscopy . Additionally, 5-(substituted-methyl)-6-carbamoyluracils, which are structurally related to 5-Methoxyuracil, have been prepared from furo[3,4-d]pyrimidine derivatives followed by reactions with nucleophilic reagents such as secondary amines, alcohols, and sodium thiolates .

Molecular Structure Analysis

The molecular structure of 5-Methoxyuracil derivatives has been characterized using various spectroscopic techniques, including ^1H, ^13C, and ^15N NMR spectroscopy. These techniques provide detailed information about the electronic environment of the atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

5-Methoxyuracil and its derivatives undergo nucleophilic substitution reactions, which are influenced by the structural features of the heterocycle. The reactivity is enhanced when the 1-position of the heterocycle can stabilize a negative charge, facilitating the formation of reactive intermediates such as 5-methenyluracil . These reactions are significant as they can lead to the formation of various biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxyuracil derivatives, such as their acid-base equilibrium in solution, have been studied. Dissociation constants of these compounds in water have been determined, and the content of anionic forms in aqueous alkaline solutions has been calculated, providing insights into their behavior in different pH environments .

Relevant Case Studies

Several case studies highlight the potential applications of 5-Methoxyuracil derivatives. For example, methoxy-modified kaolinite has been used as a carrier for the anticancer drug 5-fluorouracil, demonstrating the role of methoxy groups in drug delivery systems . Additionally, the interaction of 5-trifluoromethyl derivatives of uracil with methoxyamine has been studied to understand the inhibition of thymidylate synthetase, an enzyme targeted by anticancer drugs .

Scientific Research Applications

Radiosensitization in Cancer Treatment

5-Methoxyuracil, in its derivative form as methoxyamine (Mx), has been investigated for its role in enhancing the cytotoxic effects of 5-Fluorouracil (5-FU) combined with gamma radiation in colon cancer cells. Studies have shown that methoxyamine, when combined with 5-FU, increases both cytotoxicity and DNA damage, thereby enhancing the radiosensitivity of colon cancer cells. This finding highlights the potential of 5-Methoxyuracil derivatives in improving cancer treatment outcomes (Khoei et al., 2017).

Drug Delivery Systems

Research has explored the use of methoxy-modified kaolinite as a novel carrier for anticancer drug 5-fluorouracil (5FU). The selective loading of 5FU into the interlayer space of methoxy-modified kaolinite demonstrated controlled release, which is beneficial for specific drug delivery, such as in the case of colon cancer treatments (Tan et al., 2017).

Synthesis of Nucleosides

The synthesis of various 5-methoxypyrimidine nucleosides, including 5-methoxyuridine and its derivatives, has been a subject of study. This synthesis process is crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Stout & Robins, 1972).

Photocycloaddition Studies

Studies on the photocycloaddition of cytosine to 5-methoxyuracil in dinucleotide model compounds have provided insights into the molecular interactions and potential applications in the field of molecular biology and biochemistry (Skalski et al., 1988).

Nanogel Development for Tumor Treatment

Research has been conducted on the development of methoxy polyethylene glycol grafted chitosan micelles as carriers for 5-fluorouracil, showing potential for effective anti-tumor activity. These micelles have shown controlled particle size and release effect, important for targeted drug delivery in cancer therapy (Fu et al., 2014).

High-Capacity Drug Loading

Another study focused on the high-capacity loading of 5-fluorouracil on methoxy-modified kaolinite, demonstrating the potential of methoxy-modified kaolinite as an efficient drug carrier, especially in the pharmaceutical industry (Tan et al., 2014).

Future Directions

While specific future directions for 5-Methoxyuracil are not mentioned in the available literature, research in controlled drug delivery systems, which could potentially involve compounds like 5-Methoxyuracil, is a promising area .

properties

IUPAC Name

5-methoxy-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELXHQACBIUYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216424
Record name 5-Methoxyuracil
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Methoxyuracil

CAS RN

6623-81-0
Record name 5-Methoxyuracil
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Record name 5-Methoxyuracil
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Record name 6623-81-0
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-(methoxy)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (21.5 g; 0.137 moles), chloroacetic acid (21.5 g; 0.227 moles), and water (585 mL) was refluxed for 2 h. Concentrated HCl (85 mL) was added and the mixture was then refluxed for 16 h. Upon cooling, a solid formed and was collected by filtration, washed with water and dried to yield the desired product (18.2 g; 94% yield). MS: (M+H)+=143.
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94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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